Cas no 80234-65-7 (8(S),15(S)-DiHETE (Z, E, Z, E))

8(S),15(S)-DiHETE (Z, E, Z, E) is a dihydroxylated eicosatetraenoic acid derivative formed through the lipoxygenase pathway. This bioactive lipid mediator plays a significant role in inflammatory and immune responses, acting as a signaling molecule in various physiological processes. Its stereospecific configuration at the 8(S) and 15(S) positions, along with its conjugated (Z, E, Z, E) tetraene structure, ensures high specificity in receptor interactions and metabolic pathways. This compound is valuable for research in inflammation, immunology, and lipid metabolism due to its well-defined structure and biological relevance. It serves as a critical reference standard in analytical studies, enabling precise quantification and mechanistic investigations in cellular signaling.
8(S),15(S)-DiHETE (Z, E, Z, E) structure
80234-65-7 structure
商品名:8(S),15(S)-DiHETE (Z, E, Z, E)
CAS番号:80234-65-7
MF:C20H32O4
メガワット:336.465686798096
CID:985280
PubChem ID:5283183

8(S),15(S)-DiHETE (Z, E, Z, E) 化学的及び物理的性質

名前と識別子

    • (8s,15s)-dihete
    • 8(S),15(S)-DiHETE
    • 8S,15S-DiHETE
    • (5Z,8S,9E,11Z,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid (ACI)
    • 5,9,11,13-Eicosatetraenoic acid, 8,15-dihydroxy-, [S-[R*,R*-(E,E,Z,Z)]]- (ZCI)
    • 8,15-DiHETE
    • 8(S),15(S)-dihydroxy-5(Z),9(E),11(Z),13(E)-eicosatetraenoic acid
    • (8S,15S)-Dihydroxy-(5Z,9E,11Z,13E)-eicosatetraenoic acid
    • AKOS040755651
    • 80234-65-7
    • SCHEMBL8263231
    • 8(S),15(S)-DiHETE (Z, E, Z, E)
    • (8S,15S)-Dihydroxy-(5Z,9E,11Z,13E)-eicosatetraenoic acid, >=98%, ~75 mug/mL in ethanol
    • Q63398052
    • SR-01000946936
    • CHEMBL3183681
    • (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
    • SR-01000946936-1
    • 8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
    • (8S,15S)-dihydroxy-(5Z,9E,11Z,13E)-icosatetraenoic acid
    • (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosatetraenoic acid
    • CHEBI:136485
    • LMFA03060050
    • BML1-D02
    • (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyeicosatetraenoic acid
    • NCGC00161259-01
    • PD020967
    • インチ: 1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1
    • InChIKey: NNPWRKSGORGTIM-HCCKYKKOSA-N
    • ほほえんだ: C(=C/C=C\C=C\[C@@H](O)CCCCC)\[C@@H](O)C/C=C\CCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 336.23000
  • どういたいしつりょう: 336.23005950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 14
  • 複雑さ: 421
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 4
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • PSA: 77.76000
  • LogP: 4.15830

8(S),15(S)-DiHETE (Z, E, Z, E) セキュリティ情報

  • 危険物輸送番号:UN 1170 3/PG 2
  • WGKドイツ:1
  • 危険カテゴリコード: 11-36/37/38
  • セキュリティの説明: S16; S26; S36
  • 危険物標識: F Xi
  • リスク用語:R11; R36/37/38

8(S),15(S)-DiHETE (Z, E, Z, E) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D446408-100μg
8(S),15(S)-DiHETE (Z, E, Z, E)
80234-65-7
100μg
$ 220.00 2022-06-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66514-25ug
8(S),15(S)-DiHETE
80234-65-7 98%
25ug
¥1086.00 2023-09-08
TRC
D446408-50μg
8(S),15(S)-DiHETE (Z, E, Z, E)
80234-65-7
50μg
$ 135.00 2022-06-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66514-50ug
8(S),15(S)-DiHETE
80234-65-7 98%
50ug
¥2060.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S912702-50μg
8(S),15(S)-DiHETE
80234-65-7 98%
50μg
¥3,107.70 2022-09-28
Larodan
14-4096-41-50ug
8(S),15(S)-dihydroxy-5(Z),9(E),11(Z),13(E)-eicosatetraenoic acid
80234-65-7 >98%
50ug
€232.00 2023-09-19
TRC
D446408-.1mg
8(S),15(S)-DiHETE (Z, E, Z, E)
80234-65-7
1mg
$253.00 2023-05-18
TRC
D446408-.05mg
8(S),15(S)-DiHETE (Z, E, Z, E)
80234-65-7
05mg
$155.00 2023-05-18
Larodan
14-4096-41-50g
8(S),15(S)-dihydroxy-5(Z),9(E),11(Z),13(E)-eicosatetraenoic acid
80234-65-7 >98%
50g
€225.00 2025-03-07
SHENG KE LU SI SHENG WU JI SHU
sc-200415A-1 mg
8(S),15(S)-DiHETE (Z, E, Z, E),
80234-65-7
1mg
¥12,034.00 2023-07-11

8(S),15(S)-DiHETE (Z, E, Z, E) 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen ,  Arachidonate lipoxygenase
1.2 Reagents: Sodium borohydride
リファレンス
A simple and efficient synthesis of (7E,9E,11Z,13E)-(5S,6R,15S)-trihydroxyeicosatetraenoic acid (6R-lipoxin A)
Corey, E. J.; et al, Tetrahedron Letters, 1989, 30(32), 4181-4

8(S),15(S)-DiHETE (Z, E, Z, E) Raw materials

8(S),15(S)-DiHETE (Z, E, Z, E) Preparation Products

8(S),15(S)-DiHETE (Z, E, Z, E) 関連文献

8(S),15(S)-DiHETE (Z, E, Z, E)に関する追加情報

Introduction to 8(S),15(S)-DiHETE (Z, E, Z, E) (CAS No. 80234-65-7)

8(S),15(S)-DiHETE (Z, E, Z, E), with the Chemical Abstracts Service (CAS) number 80234-65-7, is a specialized bioactive lipid mediator derived from the metabolism of arachidonic acid. This compound belongs to the family of hydroxyeicosatetraenoic acids (HETEs) and is specifically known for its role in various physiological and pathological processes. The unique structural configuration of 8(S),15(S)-DiHETE (Z, E, Z, E) makes it a valuable target in the study of inflammation, pain, and other disease states.

The chemical structure of 8(S),15(S)-DiHETE (Z, E, Z, E) consists of a 20-carbon chain with four double bonds in the Z, E, Z, E configuration and hydroxyl groups at the 8th and 15th positions. This specific arrangement confers unique properties that distinguish it from other HETEs and eicosanoids. The compound is synthesized through the action of lipoxygenases and cyclooxygenases on arachidonic acid, a process that is tightly regulated in cells.

In recent years, significant advancements have been made in understanding the biological functions of 8(S),15(S)-DiHETE (Z, E, Z, E). Research has shown that this compound plays a crucial role in modulating inflammatory responses. For instance, studies have demonstrated that 8(S),15(S)-DiHETE (Z, E, Z, E) can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect is particularly relevant in conditions such as arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 8(S),15(S)-DiHETE (Z, E, Z, E) has also been implicated in pain modulation. Preclinical studies have shown that this compound can reduce nociceptive responses by interacting with specific receptors on sensory neurons. This finding opens up potential therapeutic avenues for managing chronic pain conditions.

The potential therapeutic applications of 8(S),15(S)-DiHETE (Z, E, Z, E) are not limited to inflammation and pain. Emerging research suggests that this compound may have protective effects against cardiovascular diseases. Studies have indicated that 8(S),15(S)-DiHETE (Z, E, Z, E) can improve endothelial function and reduce oxidative stress in vascular tissues. These findings highlight the multifaceted nature of this bioactive lipid mediator.

In the context of cancer research, 8(S),15(S)-DiHETE (Z, E, Z, E) has shown promise as a potential anti-cancer agent. Preclinical models have demonstrated that this compound can inhibit tumor growth and metastasis by modulating signaling pathways involved in cell proliferation and apoptosis. While further research is needed to fully elucidate these mechanisms, the initial results are encouraging.

The study of 8(S),15(S)-DiHETE (Z, E, Z, E) has also benefited from advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These tools have enabled researchers to accurately quantify and characterize this compound in biological samples. This has facilitated a deeper understanding of its biosynthesis and metabolism in vivo.

In conclusion, 8(S),15(S)-DiHETE (Z, E, Z, E) (CAS No. 80234-65-7) is a bioactive lipid mediator with a wide range of biological activities. Its anti-inflammatory properties make it a promising target for the development of new therapeutic agents for inflammatory diseases. Additionally, its roles in pain modulation and potential anti-cancer effects further underscore its importance in biomedical research. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it is likely to play an increasingly significant role in the treatment of various diseases.

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